molecular formula C13H21N3O4S B2513450 Ethyl 5-amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate CAS No. 2253630-18-9

Ethyl 5-amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B2513450
CAS No.: 2253630-18-9
M. Wt: 315.39
InChI Key: LRRMRFXRHQDMBQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate is a synthetic organic compound with a molecular weight of 287.34 g/mol This compound is characterized by the presence of a thiazole ring, an amino group, and a tert-butoxycarbonyl (Boc) protected aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as di-tert-butyl dicarbonate (Boc2O) for the protection of the amino group and various coupling agents for the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of advanced techniques such as continuous flow synthesis and high-throughput screening can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives .

Scientific Research Applications

Ethyl 5-amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The Boc-protected aminoethyl group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in further biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate is unique due to the presence of the thiazole ring, which imparts specific chemical properties and reactivity. The Boc-protected aminoethyl group provides versatility in synthetic applications, allowing for selective deprotection and further functionalization .

Properties

IUPAC Name

ethyl 5-amino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-5-19-11(17)9-10(14)21-8(16-9)6-7-15-12(18)20-13(2,3)4/h5-7,14H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRMRFXRHQDMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)CCNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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